1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H29NO4 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tert-Butyloxycarbonylation Agent : This compound serves as an effective tert-butyloxycarbonylation reagent for acidic substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. This reaction is chemoselective and proceeds under mild conditions, offering high yields (Saito, Ouchi, & Takahata, 2006).
Selective Deprotection : It is utilized in the selective removal of the tert-butyloxycarbonyl group by trifluoroacetic acid, especially in the presence of other protective groups. This process can be fine-tuned to improve selectivity and avoid side reactions (Bodanszky & Bodanszky, 2009).
Catalysis in Migration Reactions : This chemical plays a role in catalyzing tert-butyloxycarbonyl (Boc) group migration, an important process in organic synthesis. The migration mechanism involves a unique intramolecular transition state (Xue & Silverman, 2010).
Synthesis of Complex Molecules : Its derivatives are crucial in the synthesis of complex molecules such as azabicyclohexanes and other non-proteinogenic amino acids. These syntheses are crucial for developing novel pharmaceuticals and studying biological processes (Gan et al., 2013).
Molecular Structure and Conformational Analysis : The compound is studied for its molecular structure and conformational properties, providing insights into its behavior and interactions at the molecular level (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Safety and Hazards
The safety data sheet for a similar compound, ((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The compound is a derivative of piperidine and is known to be used in the synthesis of gpr119 selective agonists , which are patented as anti-obesity drugs .
Mode of Action
The compound, being a derivative of piperidine, likely interacts with its targets through the piperidine ring structure. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
Given its use in the synthesis of gpr119 agonists , it may indirectly influence the pathways regulated by GPR119, such as glucose homeostasis and lipid metabolism .
Result of Action
As a precursor in the synthesis of gpr119 agonists , it may contribute to the effects of these agonists, which include enhancing glucose-dependent insulin and GLP-1 secretion, and reducing food intake .
Action Environment
The boc group’s addition and removal are influenced by factors such as the presence of a base or strong acids, and the reaction conditions .
Properties
IUPAC Name |
4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHJZAWKPOYZNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589220 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273378-16-8 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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